(2-Hydroxyethyl)trimethylammonium 5-oxoprolinate

Description

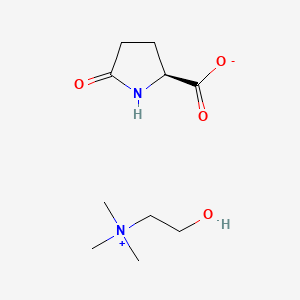

“(2-Hydroxyethyl)trimethylammonium 5-oxoprolinate” is a quaternary ammonium salt composed of a (2-hydroxyethyl)trimethylammonium cation paired with a 5-oxoproline (also known as pyroglutamic acid) anion. The 5-oxoproline counterion, a cyclic lactam derivative of glutamic acid, introduces acidic and chelating properties, influencing the compound’s stability and reactivity .

For example, choline bitartrate is produced by neutralizing choline hydroxide with tartaric acid . Extrapolating from this, the target compound may be synthesized by reacting (2-hydroxyethyl)trimethylammonium hydroxide with 5-oxoproline under controlled conditions.

Applications of the compound are inferred from its structural analogs. Quaternary ammonium salts are widely used in pharmaceuticals (e.g., drug delivery agents), cosmetics (e.g., emulsifiers), and industrial processes (e.g., surfactants).

Properties

CAS No. |

5046-71-9 |

|---|---|

Molecular Formula |

C10H20N2O4 |

Molecular Weight |

232.28 g/mol |

IUPAC Name |

2-hydroxyethyl(trimethyl)azanium;(2S)-5-oxopyrrolidine-2-carboxylate |

InChI |

InChI=1S/C5H7NO3.C5H14NO/c7-4-2-1-3(6-4)5(8)9;1-6(2,3)4-5-7/h3H,1-2H2,(H,6,7)(H,8,9);7H,4-5H2,1-3H3/q;+1/p-1/t3-;/m0./s1 |

InChI Key |

BYGUCEMASSQNBH-DFWYDOINSA-M |

Isomeric SMILES |

C[N+](C)(C)CCO.C1CC(=O)N[C@@H]1C(=O)[O-] |

Canonical SMILES |

C[N+](C)(C)CCO.C1CC(=O)NC1C(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Hydroxyethyl)trimethylammonium 5-oxoprolinate typically involves the reaction of trimethylamine with 5-oxoproline in the presence of a suitable solvent. The reaction conditions often include controlled temperature and pH to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The process includes purification steps such as crystallization or chromatography to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

(2-Hydroxyethyl)trimethylammonium 5-oxoprolinate undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of oxidized derivatives.

Reduction: Reduction reactions can yield reduced forms of the compound.

Substitution: Substitution reactions can occur at the hydroxyl or ammonium groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperature, pH, and solvent choice to optimize the yield and selectivity of the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce carboxylated derivatives, while reduction can yield alcohols or amines .

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C10H20N2O4

- Molecular Weight : 232.28 g/mol

- IUPAC Name : 2-hydroxyethyl(trimethyl)azanium; (2S)-5-oxopyrrolidine-2-carboxylate

The compound features a quaternary ammonium structure which contributes to its solubility and biological activity.

Metabolic Studies

(2-Hydroxyethyl)trimethylammonium 5-oxoprolinate plays a crucial role in metabolic pathways, particularly in the metabolism of amino acids and neurotransmitters. Its derivative, choline, is essential for synthesizing acetylcholine, a neurotransmitter involved in muscle control and memory functions.

- Case Study : Research indicates that supplementation with choline can improve cognitive function in aging populations by enhancing acetylcholine synthesis .

Drug Development

This compound is investigated for its potential as a prodrug in pharmaceutical formulations. Prodrugs are chemically modified drugs that become active only after metabolic conversion.

- Patented Applications : Various patents highlight the use of this compound as a prodrug for glutamine analogs, suggesting its utility in treating conditions such as cancer and metabolic disorders .

Therapeutic Uses

The compound is being explored for its therapeutic applications in treating neurological disorders due to its role in neurotransmitter synthesis.

- Clinical Trials : Preliminary studies have shown that compounds containing this compound can help manage symptoms of anxiety and depression by modulating neurotransmitter levels .

Data Table: Summary of Applications

| Application Area | Description | Example Use Case |

|---|---|---|

| Metabolic Studies | Role in amino acid metabolism | Cognitive function enhancement |

| Drug Development | Prodrug formulation for enhanced bioavailability | Cancer treatment formulations |

| Therapeutic Uses | Neurological disorder management | Anxiety and depression treatment |

Mechanism of Action

The mechanism of action of (2-Hydroxyethyl)trimethylammonium 5-oxoprolinate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Chemical Structure and Stability

- The hydroxyethyl group in all listed compounds enhances hydrophilicity. However, the 5-oxoproline counterion introduces a cyclic lactam structure, which may confer greater thermal stability compared to chloride or bitartrate salts. This structural feature also enables chelation of metal ions, a property absent in simpler anions like chloride .

- Choline chloride and bitartrate are more commercially prevalent due to their roles in nutrition, whereas the 5-oxoprolinate derivative’s applications are likely niche, focusing on specialized formulations requiring metal-binding or pH modulation .

Solubility and Bioavailability

- Choline chloride exhibits very high water solubility (>200 g/100 mL), making it ideal for liquid supplements. In contrast, the bulkier 5-oxoproline anion may reduce solubility relative to chloride but improve lipid membrane penetration due to its amphiphilic nature .

- Bitartrate salts (e.g., choline bitartrate) have moderate solubility, limiting their use to solid dosage forms. The 5-oxoprolinate variant’s solubility profile remains underexplored but is hypothesized to align with hydroxyproline derivatives (~50–100 g/100 mL) .

Biological Activity

(2-Hydroxyethyl)trimethylammonium 5-oxoprolinate, a quaternary ammonium compound, has garnered attention for its potential biological activities. This compound is structurally related to choline and exhibits properties that may influence various biochemical pathways. Understanding its biological activity is crucial for exploring its therapeutic applications.

- Molecular Formula : C₈H₁₉NO₄

- Molecular Weight : 193.241 g/mol

- CAS Number : 888724-51-4

The biological activity of this compound is primarily attributed to its interaction with cellular membranes and modulation of signaling pathways. It has been shown to activate phospholipase D, which plays a significant role in cellular signaling and membrane dynamics .

Table 1: Summary of Biological Activities

Study 1: Phospholipase D Activation

A study conducted by Alcalde et al. (2012) demonstrated that this compound significantly activates phospholipase D in vitro. This activation leads to increased levels of phosphatidic acid, which is crucial for various cellular processes such as growth and differentiation .

Study 2: Neurotransmitter Effects

Research published in Chemical Communications highlighted the compound's effect on neurotransmitter dynamics. The study found that it could modulate the release of acetylcholine, suggesting a potential role in neuropharmacology . This modulation could have implications for treating neurological disorders.

Study 3: Cell Proliferation

In a separate investigation into the compound's effects on cell proliferation, it was observed that this compound promoted the growth of certain cell lines while inhibiting others. This dual action suggests a complex mechanism that may be exploited for therapeutic purposes in cancer treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.